molecular formula C14H18INOS B14328470 2-(1-Hydroxycyclohexyl)-3-methyl-1,3-benzothiazol-3-ium iodide CAS No. 104151-44-2

2-(1-Hydroxycyclohexyl)-3-methyl-1,3-benzothiazol-3-ium iodide

Cat. No.: B14328470
CAS No.: 104151-44-2
M. Wt: 375.27 g/mol
InChI Key: SZVVPHGAPGVCBK-UHFFFAOYSA-M
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Description

2-(1-Hydroxycyclohexyl)-3-methyl-1,3-benzothiazol-3-ium iodide is a complex organic compound with a unique structure that combines a cyclohexyl group, a benzothiazole ring, and an iodide ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxycyclohexyl)-3-methyl-1,3-benzothiazol-3-ium iodide typically involves the reaction of 1-hydroxycyclohexylamine with 3-methylbenzothiazolium iodide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxycyclohexyl)-3-methyl-1,3-benzothiazol-3-ium iodide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzothiazole ring can be reduced under specific conditions.

    Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanal.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of azide or cyanide derivatives.

Scientific Research Applications

2-(1-Hydroxycyclohexyl)-3-methyl-1,3-benzothiazol-3-ium iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxycyclohexyl)-3-methyl-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Hydroxycyclohexyl)-3-methylbenzothiazole
  • 3-Methyl-1,3-benzothiazol-3-ium chloride
  • 2-(1-Hydroxycyclohexyl)-1,3-benzothiazole

Uniqueness

2-(1-Hydroxycyclohexyl)-3-methyl-1,3-benzothiazol-3-ium iodide is unique due to the presence of the iodide ion, which can influence its reactivity and biological activity. The combination of the cyclohexyl group and the benzothiazole ring also contributes to its distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

104151-44-2

Molecular Formula

C14H18INOS

Molecular Weight

375.27 g/mol

IUPAC Name

1-(3-methyl-1,3-benzothiazol-3-ium-2-yl)cyclohexan-1-ol;iodide

InChI

InChI=1S/C14H18NOS.HI/c1-15-11-7-3-4-8-12(11)17-13(15)14(16)9-5-2-6-10-14;/h3-4,7-8,16H,2,5-6,9-10H2,1H3;1H/q+1;/p-1

InChI Key

SZVVPHGAPGVCBK-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C(SC2=CC=CC=C21)C3(CCCCC3)O.[I-]

Origin of Product

United States

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